molecular formula C7H12O2S B137919 Methyl 1-(mercaptomethyl)cyclopropaneacetate CAS No. 152922-73-1

Methyl 1-(mercaptomethyl)cyclopropaneacetate

Cat. No.: B137919
CAS No.: 152922-73-1
M. Wt: 160.24 g/mol
InChI Key: JRHLVNAWLWIHDN-UHFFFAOYSA-N
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Description

Methyl 1-(mercaptomethyl)cyclopropaneacetate, with the chemical formula C7H12O2S and CAS registry number 152922-73-1, is a compound known for its potential applications in various fields. This compound is characterized by its methyl, mercaptomethyl, and cyclopropane functional groups. It is used in organic synthesis and pharmaceutical research due to its unique structure and properties .

Scientific Research Applications

Methyl 1-(mercaptomethyl)cyclopropaneacetate is an important organic synthetic material for the preparation of novel salt-type URAT-1 inhibitors. It is also an intermediate for montelukast, an orally administered, highly potent, selective leukotriene receptor antagonist approved for the treatment of asthma and allergic rhinitis .

Mechanism of Action

While the exact mechanism of action for Methyl 1-(mercaptomethyl)cyclopropaneacetate is not specified, it is known to be a valuable chemical intermediate and synthesis reagent . It is used in the synthesis of montelukast, a leukotriene receptor antagonist .

Safety and Hazards

Methyl 1-(mercaptomethyl)cyclopropaneacetate can cause severe skin burns and eye damage. It is harmful if swallowed and in contact with skin. It may also cause an allergic skin reaction .

Future Directions

Methyl 1-(mercaptomethyl)cyclopropaneacetate has potential applications in various fields, including organic synthesis, pharmaceutical development, and material science. Further studies are needed to explore its full potential and applications in different industries .

Relevant Papers The synthesis of montelukast sodium, which involves coupling this compound with (S)-1-(3-(2-(7-chloro-2-quinolinyl)ethenyl(phenyl)-3(-2-(1-hydroxy-1-methylethyl)-phenyl)propyl methanesulfonate, followed by hydrolysis of the resulting methyl ester so as to form a free acid, is taught in patent EP 480,717 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate typically involves the reaction of methanol with 2-[1-(mercaptomethyl)cyclopropyl]acetic acid. This process can be carried out under controlled conditions to ensure high yield and purity . Another method involves converting 1-(mercaptomethyl)-cyclopropaneacetic acid into a dilithium dianion by reaction with lithium bases such as n-butyl lithium in a solvent mixture at low temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional steps for purification and isolation to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(mercaptomethyl)cyclopropaneacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted esters .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 1-(mercaptomethyl)cyclopropaneacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specific pharmaceutical intermediates and novel compounds .

Properties

IUPAC Name

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHLVNAWLWIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192074
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152922-73-1
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152922-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of the nitrile of Step 8 (45 g, 266 mmol) in MeOH (1.36 L) was added H2O (84 mL) and cone. H2SO4 (168 mL). The mixture was heated to reflux for 20 hours, cooled to 25° C., H2O (1 L) was added and the product was extracted with CH2Cl2 (2×1.5 L). The organic extract was washed with H2O and dried over Na2SO4. Concentration of the organic solution gave 36 g (93%) of the title compound.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
1.36 L
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

To a 3 L flask, a solution of 1-(mercaptomethyl)cyclopropaneacetic acid (330.7 g) in methanol (1500 ml) was charged. 96% sulfuric acid (36 g) was added, and the reaction mixture was stirred for 5 h at 19-22° C. The reaction mixture was concentrated to ¼ of its volume at 50° C. under reduced pressure, and the residue was partitioned between water (1000 ml) and ethyl acetate (500 ml). The organic phase was separated, washed with 10% NaHCO3 and 5% NaCl (200 ml), and dried overnight over anhydrous sodium sulfate. The mixture was filtered and evaporated at 50° C. under reduced pressure, to afford 315.7 g of the crude 1-(mercaptomethyl)cyclopropaneacetic acid methyl ester, as a colored liquid with a strong, unpleasant odor.
Quantity
330.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of the nitrile of Step 8 (45 g, 266 mmol) in MeOH (1.36 L) was added H2O(84 mL) and conc. H2SO4 (168 mL). The mixture was heated to reflux for 20 hr, cooled to 25° C., H2O(1 L) was added and the product was extracted with CH2Cl2 (2×1.5 L). The organic extract was washed with H2O and dried over Na2SO4. Concentration of the organic solution gave 36 g (93%) of the title compound.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
reactant
Reaction Step One
Name
Quantity
1.36 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
93%

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